Magnesium trifluoromethanesulfonate

Vue d'ensemble

Description

Magnesium trifluoromethanesulfonate, also known as Magnesium triflate, is used as a component of the electrolyte . It is a Lewis acid that results in largely decreased and reversed enantioselectivities . It is an important reagent in organic synthesis due to its high Lewis acidity and excellent solubility in organic solvents .

Synthesis Analysis

Magnesium trifluoromethanesulfonate can be synthesized by reacting magnesium oxide or magnesium hydroxide with trifluoromethanesulfonic acid (OTfH) in an organic solvent, such as dichloromethane or tetrahydrofuran . The reaction is usually carried out at room temperature under an inert atmosphere, such as nitrogen or argon .

Molecular Structure Analysis

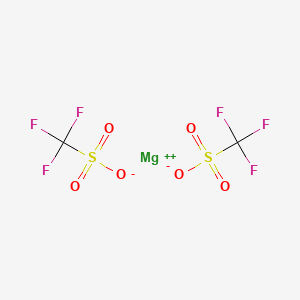

The linear formula of Magnesium trifluoromethanesulfonate is (CF3SO3)2Mg . Its molecular weight is 322.44 .

Chemical Reactions Analysis

Magnesium trifluoromethanesulfonate is widely used as a catalyst, coupling agent, and Lewis acid in various reactions . It can activate aryl and vinyl halides to form carbon-carbon bonds with aryl and vinyl boronic acids, alkynes, and organotin compounds, respectively . It can also catalyze the cross-coupling of aryl or vinyl halides with Grignard reagents or organolithium compounds .

Physical And Chemical Properties Analysis

Magnesium trifluoromethanesulfonate is a white crystalline powder . It is a hygroscopic compound that readily absorbs moisture from the air . It is soluble in many organic solvents, including ethyl acetate, dichloromethane, and tetrahydrofuran .

Applications De Recherche Scientifique

Ionic Conductivity in Polymer Electrolytes

- Polymer Electrolyte Conductivity : Mg(Tf)2 enhances ionic conductivity in solvent-free polymer electrolytes. Its effectiveness has been compared with lithium salts in poly[bis(2-(2-methoxyethoxy)ethoxy)phosphazene] (MEEP), showing that magnesium salts achieve maximum conductivity at lower concentrations than lithium salts (Lee & Allcock, 2010).

- Mg-Ion Polymer Electrolytes : Research on Mg-ion-conducting polymer electrolytes, like those comprising poly(ethylene oxide) and Mg(Tf)2, shows significant potential for applications in ionic devices, including Mg batteries (Sharma & Hashmi, 2013).

Synthetic Chemistry Applications

- Functionalization of Quinolines : Mg(Tf)2 is used in the functionalization of quinolines, demonstrating its utility in synthetic organic chemistry (Staubitz, Dohle, & Knochel, 2003).

- Synthesis of Fluoromethylsilanes : A method using magnesium metal-mediated reductive trifluoromethylation of chlorosilanes employs Mg(Tf)2 for the preparation of tri- and difluoromethylsilanes, highlighting its role in synthetic methodologies (Prakash, Hu, & Olah, 2003).

Electrochemical Applications

- Electrodeposition Studies : The use of Mg(Tf)2 in ionic liquids has been studied for its potential in magnesium electrodeposition, contributing to the development of advanced battery technologies (Cheek et al., 2008).

- Electrolytes in Magnesium Ion Batteries : The development of new magnesium ion conducting polymer electrolyte films incorporating Mg(Tf)2 shows promise for use in rechargeable magnesium ion batteries, indicating its significance in advancing battery technology (Tang et al., 2016).

Mécanisme D'action

Target of Action

Magnesium trifluoromethanesulfonate, also known as magnesium triflate, is a strong magnesium Lewis acid . It is primarily used as a catalyst in organic synthesis . The primary targets of magnesium trifluoromethanesulfonate are the reactants in these organic reactions .

Mode of Action

Magnesium trifluoromethanesulfonate interacts with its targets by acting as a Lewis acid . A Lewis acid is a chemical species that can accept a pair of electrons from a Lewis base (the reactants in this case) during a reaction . This interaction facilitates the organic reactions in which magnesium trifluoromethanesulfonate is used as a catalyst .

Biochemical Pathways

The exact biochemical pathways affected by magnesium trifluoromethanesulfonate depend on the specific organic reactions it catalyzes . It is known that magnesium plays a fundamental role as a co-factor in more than 300 enzymatic reactions involving energy metabolism and nucleic acid synthesis . Therefore, it is plausible that magnesium trifluoromethanesulfonate could influence these pathways.

Pharmacokinetics

It is known that magnesium, in general, is distributed principally between bone (53%) and the intracellular compartments of muscle (27%) and soft tissues (19%) . Serum magnesium comprises only approximately 0.3% of total body magnesium . Equilibrium between tissue pools is reached slowly with a half-life for the majority of radiolabeled magnesium varying between 41 and 181 days . These properties may impact the bioavailability of magnesium trifluoromethanesulfonate.

Result of Action

The result of the action of magnesium trifluoromethanesulfonate is the facilitation of organic reactions . As a Lewis acid, it accepts a pair of electrons from a Lewis base, thereby enabling the reaction to proceed . The exact molecular and cellular effects depend on the specific reactions it catalyzes .

Safety and Hazards

Orientations Futures

Magnesium trifluoromethanesulfonate is gaining popularity in the field of rechargeable batteries . It has been used in the development of a new electrolyte for rechargeable magnesium-sulfur (Mg-S) batteries . The rational formulation of the new electrolyte could provide a new avenue for simply prepared Mg electrolytes of Mg-S and rechargeable magnesium batteries .

Propriétés

IUPAC Name |

magnesium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CHF3O3S.Mg/c2*2-1(3,4)8(5,6)7;/h2*(H,5,6,7);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZQRBEVTLZHKEA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F6MgO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370135 | |

| Record name | Magnesium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60871-83-2 | |

| Record name | Magnesium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

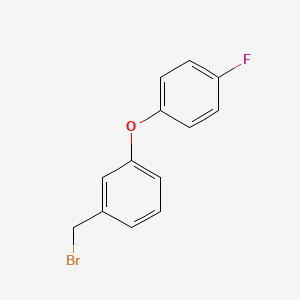

![1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one](/img/structure/B1301890.png)